

Application Notes and Protocols for Cbz-NH-PEG4-C2-acid Activation

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| Compound of Interest | | |
|----------------------|---------------------|-----------|
| Compound Name: | Cbz-NH-PEG4-C2-acid | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cbz-NH-PEG4-C2-acid is a discrete polyethylene glycol (dPEG®) linker widely utilized in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This heterobifunctional linker possesses a terminal carboxylic acid group and a carboxybenzyl (Cbz)-protected amine. The PEG4 spacer enhances aqueous solubility and provides a flexible chain length, while the functional groups allow for the covalent attachment of two different molecular entities.

The carboxylic acid moiety can be chemically activated to form a reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on proteins, peptides, or other molecules to form a stable amide bond. The Cbz protecting group on the other end of the linker is stable under mildly acidic and basic conditions, ensuring that the amine remains protected during the activation of the carboxylic acid.[4] This orthogonal protecting group strategy is crucial for the sequential and controlled synthesis of complex biomolecules, including PROTACs.[4]

This document provides detailed protocols for the activation of the carboxylic acid group of **Cbz-NH-PEG4-C2-acid** using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), and its subsequent conjugation to an amine-containing molecule.



Principle of Carboxylic Acid Activation

The activation of the carboxylic acid group of **Cbz-NH-PEG4-C2-acid** with EDC and NHS is a two-step, one-pot reaction:

- Formation of O-acylisourea intermediate: EDC reacts with the carboxylic acid to form a highly reactive and unstable O-acylisourea intermediate.[5]
- Formation of a semi-stable NHS ester: The O-acylisourea intermediate is susceptible to
 hydrolysis. To improve the efficiency of the reaction, NHS is added to react with the
 intermediate, forming a more stable, amine-reactive NHS ester. This NHS ester has a longer
 half-life in aqueous buffer, allowing for efficient conjugation to primary amines.[5][6]

Data Presentation

Table 1: Physicochemical Properties of Cbz-NH-PEG4-

C2-acid

| Property | Value | Reference |
|------------------|----------------------|--------------|
| Molecular Weight | 399.44 g/mol | [MCE] |
| CAS Number | 756526-00-8 | [MCE] |
| Appearance | Liquid | [MCE] |
| Solubility | Soluble in DMSO, DMF | [BroadPharm] |
| Storage | -20°C, desiccated | [BroadPharm] |

Table 2: Recommended Reagent Molar Ratios for Activation and Conjugation



| Reagent | Molar Excess (relative to Cbz-NH-PEG4-C2-acid) | Purpose |
|---------------------------|--|---------------------------------------|
| EDC | 1.5 - 2.0 equivalents | Activates the carboxylic acid |
| NHS (or sulfo-NHS) | 1.5 - 2.0 equivalents | Stabilizes the activated intermediate |
| Amine-containing molecule | 1.0 - 1.5 equivalents | Conjugates to the activated linker |

Note: These are starting recommendations and may require optimization for specific applications.

Table 3: Typical Reaction Conditions for Activation and

Conjugation

| Parameter | Activation Step | Conjugation Step |
|---------------|-----------------------|---|
| рН | 4.5 - 6.0 | 7.2 - 8.5 |
| Solvent | Anhydrous DMF or DMSO | Aqueous buffer (e.g., PBS) or organic solvent |
| Temperature | Room Temperature | Room Temperature or 4°C |
| Reaction Time | 15 - 60 minutes | 2 - 12 hours |

Experimental Protocols

Protocol 1: Activation of Cbz-NH-PEG4-C2-acid to form the NHS Ester

This protocol describes the activation of the carboxylic acid group of **Cbz-NH-PEG4-C2-acid** using EDC and NHS in an organic solvent.

Materials:

Cbz-NH-PEG4-C2-acid



- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- N-hydroxysuccinimide (NHS)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Argon or Nitrogen gas
- Magnetic stirrer and stir bar
- Reaction vial

Procedure:

- Equilibrate all reagents to room temperature before use.
- In a clean, dry reaction vial under an inert atmosphere (argon or nitrogen), dissolve Cbz-NH-PEG4-C2-acid (1 equivalent) in anhydrous DMF or DMSO to a final concentration of 10-50 mg/mL.
- Add NHS (1.5 equivalents) to the solution and stir until fully dissolved.
- Add EDC·HCl (1.5 equivalents) to the reaction mixture.
- Stir the reaction at room temperature for 60 minutes.
- The resulting solution containing the activated Cbz-NH-PEG4-C2-NHS ester is now ready for conjugation to an amine-containing molecule. It is recommended to use the activated linker immediately.

Protocol 2: Conjugation of Activated Cbz-NH-PEG4-C2-NHS Ester to an Amine-Containing Molecule

This protocol outlines the conjugation of the pre-activated Cbz-NH-PEG4-C2-NHS ester to a primary amine-containing molecule (e.g., a peptide, protein, or small molecule).

Materials:



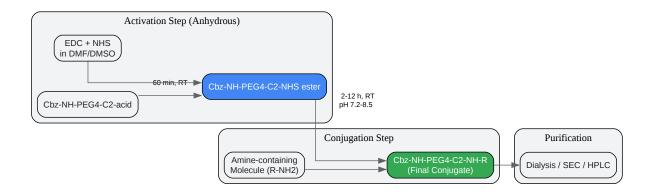
- Solution of activated Cbz-NH-PEG4-C2-NHS ester (from Protocol 1)
- Amine-containing molecule
- Phosphate-Buffered Saline (PBS), pH 7.4, or other suitable amine-free buffer
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
- Purification system (e.g., dialysis, size-exclusion chromatography, or HPLC)

Procedure:

- Dissolve the amine-containing molecule (1.0-1.2 equivalents) in PBS (pH 7.4) or another appropriate buffer at a suitable concentration.
- Slowly add the solution of activated Cbz-NH-PEG4-C2-NHS ester to the solution of the amine-containing molecule with gentle stirring. The final concentration of the organic solvent (DMF or DMSO) should ideally not exceed 10% (v/v) to avoid denaturation of proteins.
- Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS).
- Once the reaction is complete, quench any unreacted NHS ester by adding quenching buffer to a final concentration of 20-50 mM. Incubate for 30 minutes at room temperature.
- Purify the conjugate using a suitable method to remove unreacted linker, byproducts, and quenching reagents. For protein conjugates, dialysis or size-exclusion chromatography are commonly used. For small molecule conjugates, purification by HPLC may be necessary.
- Characterize the final conjugate by methods such as mass spectrometry (MS) and/or NMR to confirm successful conjugation and purity.

Mandatory Visualizations

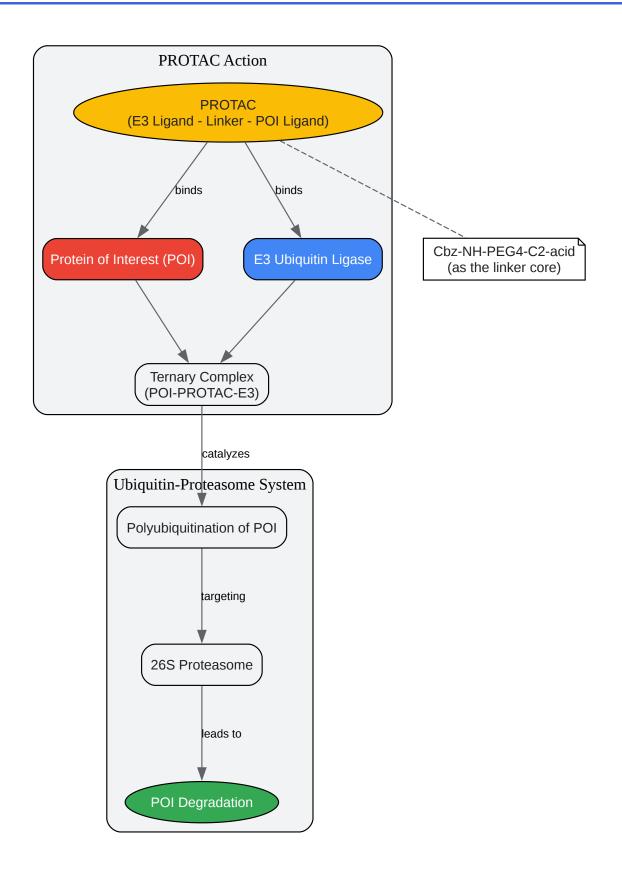




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Caption: Experimental workflow for the activation of **Cbz-NH-PEG4-C2-acid** and subsequent conjugation.





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Caption: Role of the linker in PROTAC-mediated protein degradation.



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